2-Methylcyclopropanecarboxamide
Description
2-Methylcyclopropanecarboxamide is a cyclopropane derivative characterized by a methyl group attached to the cyclopropane ring and a carboxamide functional group. Its rigid cyclopropane ring confers unique stereochemical and electronic properties, making it a valuable scaffold in medicinal chemistry, particularly in the development of neuromodulators. For instance, derivatives of this compound have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders such as anxiety and Alzheimer’s disease .
Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUPRFXIMWVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306706 | |
| Record name | 2-methylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-58-1 | |
| Record name | NSC179405 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-Methylcyclopropanecarboxamide Analogs
Impact of Cyclopropane Rigidity vs. Flexible Rings
The strained cyclopropane ring in this compound enhances binding affinity to mGlu5 compared to flexible cyclohexyl analogs. For example, REF 63 () highlights a cyclopropane derivative with an IC₅₀ < 100 nM, whereas cyclohexyl-based compounds exhibit reduced potency (IC₅₀ > 1 µM). The rigidity of the cyclopropane ring likely stabilizes a bioactive conformation critical for receptor interaction .
Role of Functional Groups
- Hydroxymethyl and Isopropyl Groups : The (1R,3S)-hydroxymethyl derivative () demonstrates how polar substituents influence crystal packing and solubility. Its bond angles (e.g., C5—C1—C2—C6 = 123.5°) suggest steric effects that may limit membrane permeability compared to the parent compound.
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